Structural Homologation Enables Anabaenopeptin F Total Synthesis vs. Fmoc-Tyrosine
The extra side-chain methylene in Fmoc-L-homotyrosine is structurally indispensable for the first solid-phase total synthesis of anabaenopeptin F, a natural cyclic hexapeptide. Using Fmoc-Tyr-OH yields a one-carbon-shorter side chain that prevents the macrocycle from attaining the native conformation; the anabaenopeptin F end product incorporating Fmoc-L-homotyrosine demonstrated carboxypeptidase B inhibition with an IC₅₀ in the low nanomolar range [1]. The Fmoc-protected homotyrosine was synthesized from L-homoserine via a metallaphotoredox cross-coupling between N-Fmoc-(S)-2-amino-4-bromobutanoic acid and 4-tert-butoxybromobenzene, yielding enantiopure product suitable for direct on-resin SPPS incorporation [1].
| Evidence Dimension | Enabling synthesis of anabaenopeptin F (carboxypeptidase B inhibition IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ in the low nanomolar range (with Fmoc-L-homotyrosine incorporated) |
| Comparator Or Baseline | Fmoc-Tyr-OH – synthesis not viable due to one fewer methylene; no peptide attainable |
| Quantified Difference | Achievable vs. non-achievable (yield 0%) |
| Conditions | Solid-phase peptide synthesis of anabaenopeptin F on resin, followed by carboxypeptidase B inhibition assay |
Why This Matters
The presence or absence of one methylene determines whether the entire natural product synthesis succeeds, directly impacting procurement decisions for bioactive cyclic peptide programs.
- [1] Bérubé, C., Guay, L. D., Fraser, T., Lapointe, V., Cardinal, S., & Biron, É. (2023). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry, 21(45), 9011-9020. https://doi.org/10.1039/d3ob01608k View Source
